N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-5-4-8-16(18-12)19-17(20)15-10-9-13-6-2-3-7-14(13)11-15/h4-5,8-11H,2-3,6-7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPSQBCQDQJAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 5,6,7,8-tetrahydronaphthalene-2-amine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Positional Isomerism : The placement of the amide group on the tetrahydronaphthalene core (position 1 vs. 2) significantly impacts biological activity. For example, the quinuclidin-3-yl derivative (position 1) exhibits acute oral toxicity (H302) and respiratory irritation , whereas the target compound’s activity remains underexplored but may differ due to steric and electronic effects.
- Heterocyclic Substituents: Pyridinyl groups (e.g., 6-methylpyridin-2-yl) enhance antimicrobial potency compared to bulkier substituents like quinuclidinyl. For instance, compound 2c (a thienopyrimidine analog) showed the best MIC value against P. aeruginosa due to optimal steric compatibility with bacterial targets .
- Core Modifications: Replacing the tetrahydronaphthalene core with benzothienopyrimidine (as in 2g) broadens antimicrobial spectrum but may alter pharmacokinetic properties like solubility and metabolic stability .
Biological Activity
N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Properties:
- Molecular Formula: C_{16}H_{19}N_{3}O
- Molecular Weight: 271.34 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity : Studies have shown that derivatives of tetrahydronaphthalene compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities against a range of pathogens.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase isozymes with IC50 values ranging from 0.85 to 376 nM .
- Receptor Modulation : It may also interact with specific receptors influencing cellular signaling pathways related to inflammation and tumorigenesis.
Case Study 1: Antitumor Activity
A study conducted on several tetrahydronaphthalene derivatives demonstrated promising antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited a dose-dependent inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent for inflammatory diseases.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
